molecular formula C15H24O2 B12300957 3-Hydroxy-1,10-bisaboladien-9-one

3-Hydroxy-1,10-bisaboladien-9-one

Cat. No.: B12300957
M. Wt: 236.35 g/mol
InChI Key: OZDOAMOSJAOPRV-UHFFFAOYSA-N
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Description

3-Hydroxy-1,10-bisaboladien-9-one is a bisabolane-type sesquiterpenoid characterized by a hydroxyl group at position 3 and a ketone group at position 9 within its bicyclic structure. It is naturally occurring in Curcuma species (turmeric) and related herbs, where it contributes to the plant’s bioactive profile .

Properties

IUPAC Name

6-(4-hydroxy-4-methylcyclohex-2-en-1-yl)-2-methylhept-2-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-11(2)9-14(16)10-12(3)13-5-7-15(4,17)8-6-13/h5,7,9,12-13,17H,6,8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDOAMOSJAOPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C)C1CCC(C=C1)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1,10-bisaboladien-9-one involves multiple steps, typically starting from simpler sesquiterpenoids. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of 3-Hydroxy-1,10-bisaboladien-9-one is less common due to its complex structure. advancements in synthetic chemistry may lead to more efficient production methods in the future .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1,10-bisaboladien-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 3-Hydroxy-1,10-bisaboladien-9-one include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

3-Hydroxy-1,10-bisaboladien-9-one has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,10-bisaboladien-9-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

Data Table: Key Properties and Activities

Compound Name Molecular Formula Source Biological Activity Key Structural Feature
3-Hydroxy-1,10-bisaboladien-9-one C₁₅H₂₂O₂ Curcuma species Antioxidant (inferred) Bisabolane, 3-OH, 9-keto
4-Hydroxy-3-methoxy-2,10-bisaboladien-9-one C₁₆H₂₄O₃ Herbs and spices Antioxidant Bisabolane, 4-OH, 3-OCH₃
11-Hydroxybisabola-1,3,5-trien-9-one C₁₅H₂₂O₂ Synthetic/Isolated Research use Bisabolane, 11-OH, 1,3,5-trien
3-Hydroxy-1,4-naphthoquinone C₁₀H₆O₃ Synthetic Antimicrobial Naphthoquinone, 3-OH
3-Hydroxy-1,2-dimethoxyanthraquinone C₁₆H₁₂O₅ Hedyotis corimbosa Anti-hepatotoxic Anthraquinone, 3-OH, 1,2-OCH₃

Research Findings and Implications

  • Antioxidant Activity: Bisabolane derivatives like 3-Hydroxy-1,10-bisaboladien-9-one are hypothesized to neutralize free radicals via their hydroxyl and ketone groups, akin to curcuminoids in turmeric .
  • Structural-Activity Relationships: Methoxy groups (e.g., in 4-Hydroxy-3-methoxy-2,10-bisaboladien-9-one) enhance lipid solubility, while aromatic systems (e.g., naphthoquinones) enable redox cycling .
  • Therapeutic Potential: Bisabolanes may complement anthraquinones in hepatoprotection but lack the antiparasitic specificity of naphthoquinones .

Notes

  • Natural vs. Synthetic Sources : While 3-Hydroxy-1,10-bisaboladien-9-one is plant-derived, analogs like 11-Hydroxybisabola-1,3,5-trien-9-one are synthetically optimized for research .
  • Data Limitations : Direct pharmacological studies on 3-Hydroxy-1,10-bisaboladien-9-one are sparse; activities are inferred from structural analogs .

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